5-bromo-4-chloro-1H-indole

Antifungal Drug Discovery Candida

Researchers targeting drug-resistant Candida infections require validated chemical probes with defined SAR. Many halogenated indoles lack potency or regioselective handles. 5-Bromo-4-chloro-1H-indole addresses this gap: • Antifungal MIC 10-50 µg/mL against azole-resistant Candida strains • >80% biofilm inhibition at 20 µg/mL via ROS-mediated fungicidal mechanism • Orthogonal C5-Br/C4-Cl reactivity enables sequential cross-coupling for library synthesis Supplied with rigorous analytical certification for reproducible research.

Molecular Formula C8H5BrClN
Molecular Weight 230.49
CAS No. 217656-69-4
Cat. No. B2390106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-chloro-1H-indole
CAS217656-69-4
Molecular FormulaC8H5BrClN
Molecular Weight230.49
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2)Cl)Br
InChIInChI=1S/C8H5BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
InChIKeyJMHJTELEAIHBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-1H-indole: Di-Halogenated Antifungal Indole


5-Bromo-4-chloro-1H-indole (CAS 217656-69-4) is a di-halogenated indole derivative characterized by bromine at the C5 position and chlorine at the C4 position of the indole ring [1]. This specific substitution pattern confers a unique combination of electronic and steric properties that distinguish it from mono-halogenated and other di-halogenated indole analogs . The compound has been systematically evaluated alongside a panel of multi-halogenated indoles, revealing pronounced antifungal and antibiofilm activities against drug-resistant Candida species [1]. Beyond direct biological activity, its dual halogen handles offer predictable regioselectivity in cross-coupling chemistries, establishing it as a versatile intermediate in medicinal chemistry and agrochemical synthesis .

5-Bromo-4-chloro-1H-indole vs. Simpler Indole Analogs


Halogenated indoles are not functionally interchangeable; the position and type of halogen substituents critically determine both biological potency and synthetic utility. In a comparative screen of 50 multi-halogenated indoles, only 4,6-dibromoindole and 5-bromo-4-chloroindole exhibited strong antifungal and antibiofilm effects (MIC 10–50 µg/mL), while many other di- and mono-halogenated analogs were substantially less active or inactive [1]. Quantitative structure–activity relationship (QSAR) modeling further identified halogen substitution at the C4 and C5 positions as optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects [1]. Substituting 5-bromo-4-chloro-1H-indole with a mono-brominated analog (e.g., 5-bromoindole) or a differently substituted di-halogenated analog would therefore result in significant loss of antifungal efficacy or altered chemical reactivity in downstream syntheses. The following quantitative evidence substantiates this differentiation.

5-Bromo-4-chloro-1H-indole: Antifungal Potency & Selectivity Data


Antifungal Potency Against Azole-Resistant Candida

In a head-to-head screen of 50 multi-halogenated indoles against ten Candida species, 5-bromo-4-chloroindole exhibited minimum inhibitory concentration (MIC) values of 10–50 µg/mL, outperforming the clinical azole ketoconazole and matching miconazole [1]. In contrast, mono-brominated 5-bromoindole and mono-chlorinated 4-chloroindole showed MIC values of 200 µg/mL and 50 µg/mL, respectively, in separate studies [2].

Antifungal Drug Discovery Candida

Candida Biofilm Inhibition

5-Bromo-4-chloroindole at 20 µg/mL inhibited more than 80% of biofilm formation by Candida species, comparable to the most active di-halogenated indole, 4,6-dibromoindole [1]. By comparison, 4-chloroindole achieved >80% biofilm inhibition at 20 µg/mL only against V. parahaemolyticus, with an MIC of 50 µg/mL, while 7-chloroindole required 200 µg/mL for similar effects [2].

Biofilm Antifungal Candida

ROS Induction & Fungicidal Activity

Treatment with 5-bromo-4-chloroindole induced significant reactive oxygen species (ROS) accumulation in Candida cells, contributing to fungicidal activity [1]. The study observed disruption of hyphal networks and reduced biofilm biomass, with microscopic evidence of cellular damage. Comparable ROS induction was observed for 4,6-dibromoindole, but the combination of a bromine at C5 and chlorine at C4 may offer a distinct balance of lipophilicity and electron-withdrawing character that could be advantageous in specific medicinal chemistry contexts.

Fungicidal ROS Candida

Cytotoxicity in HepG2 Cells

In HepG2 human hepatocellular carcinoma cells, 5-bromo-4-chloroindole exhibited a median lethal dose (LD50) of 35.5 µg/mL [1]. This compares to an LD50 of 75.3 µg/mL for 4,6-dibromoindole, indicating that 5-bromo-4-chloroindole is approximately twice as cytotoxic to this cancer cell line [1]. The therapeutic index (MIC vs. LD50) is >1 for both compounds, but the difference in absolute LD50 values may influence selection for applications where differential cytotoxicity is desired.

Cytotoxicity Safety Selectivity

QSAR-Optimal Halogen Substitution Pattern

A quantitative structure–activity relationship (QSAR) model derived from the screen of 50 halogenated indoles identified halogen substitution at the C4 and C5 positions as optimal for antifungal activity [1]. The model attributed this to enhanced hydrophobic and electron-withdrawing effects. 5-Bromo-4-chloroindole, possessing both C4 and C5 halogenation, aligns with this optimal substitution pattern, whereas compounds halogenated only at C4, C5, or other positions (e.g., 4-chloroindole, 5-bromoindole) exhibited reduced or negligible activity.

QSAR SAR Antifungal Design

5-Bromo-4-chloro-1H-indole: Key Research Applications


Antifungal Discovery for Azole-Resistant Candida

5-Bromo-4-chloro-1H-indole serves as a validated lead scaffold or positive control for antifungal programs targeting drug-resistant Candida species. Its MIC of 10–50 µg/mL against azole-resistant strains, biofilm inhibition (>80% at 20 µg/mL), and fungicidal mechanism via ROS induction [1] position it as a benchmark for evaluating novel antifungal candidates. Use in structure–activity relationship (SAR) studies to optimize di-halogenated indoles.

Regioselective Cross-Coupling Intermediate

The distinct reactivity difference between the C5-bromo and C4-chloro substituents enables sequential, site-selective functionalization. The bromine atom at C5 undergoes facile palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) under mild conditions, while the C4-chlorine remains intact for subsequent activation with specialized ligands or harsher conditions [1]. This orthogonal reactivity is valuable for constructing complex, polysubstituted indole libraries in medicinal chemistry.

Cytotoxicity & Selectivity Studies

With an LD50 of 35.5 µg/mL in HepG2 cells, 5-bromo-4-chloroindole exhibits a distinct cytotoxicity profile relative to its di-bromo analog (LD50 75.3 µg/mL) [1]. This differential makes it a useful tool compound for investigating structure–cytotoxicity relationships in anticancer research or for selecting a lead with a desired balance between antifungal potency and mammalian cell toxicity.

Antibiofilm & Material Science Applications

The compound's ability to disrupt Candida biofilms at low concentrations (20 µg/mL) [1] supports its application in biofilm inhibition studies, including the development of antimicrobial coatings, implantable device surface treatments, or as a positive control in biofilm eradication assays.

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